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molecular formula C11H14BrN3O B8725969 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

Cat. No. B8725969
M. Wt: 284.15 g/mol
InChI Key: XKHQKYMNCRHXEI-UHFFFAOYSA-N
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Patent
US08846948B2

Procedure details

6.95 mL bromacetylbromide was dropped to 11.68 mL 1-pyridin-2-yl-piperazine and 11.23 mL triethylamine in 300 mL DCM at 0° C. The reaction was stirred 2 h at 0° C. The reaction mixture was added to water and extracted with DCM. The organic layer was dried with magesium sulfate and evaporated The residue was purified by chromatography on silica gel (DCM/MeOH 0-20%; 0.1% ammonia) to yield 23.6 g of the desired compound.
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
11.68 mL
Type
reactant
Reaction Step One
Quantity
11.23 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(N(CC)CC)C.O>C(Cl)Cl>[Br:1][CH2:2][C:3]([N:15]1[CH2:16][CH2:17][N:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]=2)[CH2:13][CH2:14]1)=[O:4]

Inputs

Step One
Name
Quantity
6.95 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
11.68 mL
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1
Name
Quantity
11.23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated The residue
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (DCM/MeOH 0-20%; 0.1% ammonia)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)N1CCN(CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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